molecular formula C28H30Br2N4O2 B12748662 1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) CAS No. 102584-16-7

1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide)

Cat. No.: B12748662
CAS No.: 102584-16-7
M. Wt: 614.4 g/mol
InChI Key: ADIYNCMJGXIABO-UHFFFAOYSA-N
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Description

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core linked to two pyridinium units through iminocarbonylmethylene bridges, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) typically involves multi-step organic reactions. One common method includes the reaction of 1,5-diaminonaphthalene with 2,3-dimethylpyridine in the presence of a suitable brominating agent. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to cell death. The compound’s ability to form complexes with metal ions also plays a role in its catalytic activity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Tetramethylenebis(3,5-dimethylpyridinium bromide)
  • 1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide

Uniqueness

1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) stands out due to its naphthalene core, which imparts unique electronic and structural properties. This makes it more versatile in applications compared to similar compounds that lack this feature .

Properties

CAS No.

102584-16-7

Molecular Formula

C28H30Br2N4O2

Molecular Weight

614.4 g/mol

IUPAC Name

2-(2,3-dimethylpyridin-1-ium-1-yl)-N-[5-[[2-(2,3-dimethylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide

InChI

InChI=1S/C28H28N4O2.2BrH/c1-19-9-7-15-31(21(19)3)17-27(33)29-25-13-5-12-24-23(25)11-6-14-26(24)30-28(34)18-32-16-8-10-20(2)22(32)4;;/h5-16H,17-18H2,1-4H3;2*1H

InChI Key

ADIYNCMJGXIABO-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=CC=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=CC=CC(=C4C)C)C.[Br-].[Br-]

Origin of Product

United States

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